molecular formula C20H19FN2O3 B10889128 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B10889128
M. Wt: 354.4 g/mol
InChI Key: YXDWQNSBFKTZJF-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring the purity of the final product. The use of microwave-assisted synthesis and other advanced techniques can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide

InChI

InChI=1S/C20H19FN2O3/c1-12-4-7-16(10-19(12)21)22-20(24)15-5-8-17(9-6-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)

InChI Key

YXDWQNSBFKTZJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)F

Origin of Product

United States

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